[1-(4-Fluorophenyl)-2-methylpropyl](methyl)amine
Description
Structural Identification and IUPAC Nomenclature
Core Structural Features
The molecular structure of 4-FMA consists of a phenethylamine core substituted with a fluorine atom at the para position of the aromatic ring and a methyl group on the nitrogen atom. The propan-2-amine side chain introduces a chiral center, though the racemic form is typically synthesized . Key structural elements include:
- Phenyl ring : 4-fluorophenyl group (C₆H₄F)
- Ethylamine chain : Propan-2-amine backbone (CH(CH₃)CH(NHCH₃))
- Functional groups : Aromatic fluorine, tertiary amine, and methyl substituents
Table 1: Structural Parameters of 4-Fluoromethamphetamine
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄FN | |
| Molecular Weight | 167.2233 g/mol | |
| SMILES Notation | CC(CC1=CC=C(F)C=C1)NC | |
| InChIKey | YCWZPIHKUYZTFM-UHFFFAOYSA-N | |
| Chiral Centers | 1 (racemic mixture) |
Nomenclature Clarification
The IUPAC name provided in the query, 1-(4-Fluorophenyl)-2-methylpropylamine , differs from the standard nomenclature due to substituent positioning. The correct designation 1-(4-fluorophenyl)-N-methylpropan-2-amine emphasizes the propan-2-amine backbone and methylated nitrogen. This discrepancy underscores the need for precise terminology in chemical literature to avoid ambiguity.
Historical Context in Medicinal Chemistry Development
Emergence as a Designer Drug
4-FMA first appeared in recreational markets in 2006 in Japan, where it was marketed as a legal alternative to restricted stimulants . Its popularity surged after the Netherlands banned 4-fluoroamphetamine (4-FA) in 2017 , leading to a rise in 4-FMA-containing formulations . Unlike traditional amphetamines, fluorinated derivatives like 4-FMA were initially unregulated, exploiting gaps in controlled substance lists.
Role in Fluorinated Amine Research
Fluorine’s inclusion in amphetamine analogs dates to early 20th-century medicinal chemistry, where it was employed to enhance metabolic stability and target affinity . In the case of 4-FMA, fluorine substitution at the para position:
- Modulates lipophilicity : Increases blood-brain barrier permeability compared to non-fluorinated analogs.
- Enhances receptor binding : Fluorine’s electronegativity may stabilize interactions with serotonin, dopamine, and norepinephrine transporters .
Table 2: Comparative Pharmacological Effects of Fluorinated Amphetamines
| Compound | Primary Neurotransmitter Affected | Duration of Action | Cardiovascular Effects |
|---|---|---|---|
| 4-FMA | Serotonin, dopamine, norepinephrine | Moderate (4–6 hrs) | Hypertension, tachycardia |
| 4-FA | Dopamine, norepinephrine | Shorter (2–4 hrs) | Similar to 4-FMA |
| Methamphetamine | Dopamine | Longer (6–12 hrs) | Severe hypertension |
| MDMA | Serotonin | Intermediate | Mild hypertension |
Properties
IUPAC Name |
1-(4-fluorophenyl)-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)11(13-3)9-4-6-10(12)7-5-9/h4-8,11,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCRJNJONNNPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-methylpropylamine typically involves the alkylation of primary amines and ammonia, reduction of nitriles and amides, or the use of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These methods ensure the selective formation of secondary amines without affecting reducible substituents like nitro and chloride groups.
Industrial Production Methods: In industrial settings, the production of 1-(4-Fluorophenyl)-2-methylpropylamine often involves large-scale alkylation processes. These processes utilize ammonia or primary amines as starting materials, followed by distillation to purify the product .
Chemical Reactions Analysis
Key synthetic routes:
-
Asymmetric hydrogenation : Enantioselective synthesis of the (2S) configuration is achieved via Ir/(S,S)-f-Binaphane catalysts, yielding >90% enantiomeric excess (ee) ( ).
-
Reductive amination : Reaction of 4-fluorophenylacetone with methylamine under H₂/Pd-C conditions ( ).
Structural influences:
-
The 4-fluorophenyl group enhances electrophilic aromatic substitution resistance due to fluorine’s electron-withdrawing effect.
-
The methylpropyl chain increases steric hindrance at the nitrogen center, limiting nucleophilic reactivity (,).
Nucleophilic Substitution Reactions
The amine group participates in alkylation and acylation reactions:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃, DMF | N-Ethyl derivative | 75% | |
| Acylation | Acetyl chloride, Et₃N | N-Acetylated amine | 82% |
Mechanistic Insight :
-
Alkylation proceeds via SN2 pathway due to the hindered nitrogen lone pair ().
-
Acylation is facilitated by the amine’s basicity, forming a stable amide ( ).
Oxidation:
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Primary oxidation product : N-oxide formed using m-CPBA (meta-chloroperbenzoic acid) at 0°C ().
-
Side reaction : Degradation to 4-fluorobenzoic acid under strong oxidizing conditions (KMnO₄/H₂SO₄) ().
Reduction:
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Catalytic hydrogenation (H₂/Pd) reduces the aromatic ring to cyclohexane derivatives, though fluorine substitution slows this process ( ).
Hydroamination:
-
Intramolecular : Au(I) catalysts enable cyclization to pyrrolidine derivatives (72% yield, 85% ee) ( ).
-
Intermolecular : Pd(OTf)₂ with DPPF ligand facilitates Markovnikov addition to styrenes ( ).
Photoredox Catalysis:
Pharmacological Interactions
-
T-type Ca²⁺ channel inhibition : Analogous N-[(4-fluorophenyl)methyl]acetamide derivatives show IC₅₀ = 12 nM, suppressing neuronal excitability ( ).
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Selectivity : Fluorine at the para position enhances selectivity over L-type Ca²⁺ channels by 50-fold ( ).
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (R)-1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride
- Molecular Formula : C10H15ClFN
- Molecular Weight : 201.68 g/mol
- SMILES Notation : CC(C)C@HN.Cl
The compound features a fluorinated phenyl ring which enhances its biological activity and pharmacokinetic properties, making it a candidate for various therapeutic applications.
Antidepressant Potential
Research indicates that compounds similar to 1-(4-Fluorophenyl)-2-methylpropylamine exhibit antidepressant properties. Its structural analogs have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Receptor Binding Studies
The compound has been explored for its binding affinity to various receptors, including the NK(1) receptor. A study highlighted the synthesis of related piperazine derivatives that showed significant antagonistic activity at these receptors, suggesting a potential role in managing anxiety and depression .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of 1-(4-Fluorophenyl)-2-methylpropylamine has been evaluated in terms of absorption, distribution, metabolism, and excretion (ADME). Its favorable solubility and permeability characteristics make it a viable candidate for oral formulations .
Novel Psychoactive Substances (NPS)
This compound is part of a broader category of novel psychoactive substances that have emerged in recent years. Its structural features suggest potential stimulant effects, similar to other compounds in this class. Investigations into its psychoactive properties are ongoing, with implications for both recreational use and therapeutic applications .
Detection and Forensic Analysis
Given the rise of synthetic drugs, 1-(4-Fluorophenyl)-2-methylpropylamine is being studied for its detection in biological samples. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to identify this compound in forensic toxicology settings .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-methylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to desired biological effects . The compound may modulate enzyme activity or receptor signaling pathways, resulting in various physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Aromatic Groups
Key Observations :
- Electron Effects : The 4-fluorophenyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl analogue (), which has an electron-donating methoxy group. This difference impacts solubility and receptor binding .
- Steric Bulk : The branched 2-methylpropyl group in the target compound reduces steric hindrance compared to [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine, which has a longer propyl chain and an additional fluorophenyl group ().
Pharmacologically Active Analogues
Table 2: Bioactive Fluorinated Amines
| Compound Name | Class | Key Structural Features | Regulatory Status (Example Jurisdiction) |
|---|---|---|---|
| AB-FUBINACA | Synthetic Cannabinoid | Indazole-3-carboxamide, 4-fluorophenylmethyl | Schedule 9 (Australia) |
| 5F-AB-PINACA | Synthetic Cannabinoid | Pentylfluorine, indazole core | Controlled Substance (Global) |
| 1-(4-Fluorophenyl)-2-methylpropylamine | Secondary Amine | No carboxamide or heterocyclic core | Not regulated |
Key Observations :
- Structural Divergence: Unlike AB-FUBINACA and 5F-AB-PINACA, the target compound lacks the indazole carboxamide moiety critical for cannabinoid receptor affinity. This explains its absence from controlled substance lists .
- Potential Applications: The target compound may serve as a precursor in synthesizing fluorinated pharmaceuticals or agrochemicals, leveraging its stable fluorophenyl group ().
Key Observations :
- The target compound’s ethanol solution likely mitigates volatility and reactivity compared to methyl(2-methylpropyl)amine, which is corrosive and requires stringent handling ().
- Fluorinated aromatic amines generally exhibit higher metabolic stability but may pose unique toxicological risks due to fluorine’s persistence .
Biological Activity
1-(4-Fluorophenyl)-2-methylpropylamine, a compound with notable pharmacological potential, has been the subject of various studies aimed at understanding its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of the compound's mechanisms, effects, and implications in therapeutic contexts.
Chemical Structure and Properties
The compound's molecular formula is , indicating it contains a fluorinated aromatic ring and an aliphatic amine structure. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.
Research indicates that 1-(4-Fluorophenyl)-2-methylpropylamine may interact with various biological targets, particularly in the central nervous system (CNS). Its structural characteristics suggest potential activity as a neurotransmitter modulator, possibly affecting serotonin and dopamine pathways.
Inhibition of Enzymatic Activity
One study highlighted the compound's ability to inhibit lysosomal phospholipase A2 (PLA2G15), which is involved in phospholipid metabolism. The inhibition of this enzyme has been linked to various cellular effects, including the induction of phospholipidosis, a condition characterized by the accumulation of phospholipids within cells .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 1-(4-Fluorophenyl)-2-methylpropylamine and related compounds:
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| 1-(4-Fluorophenyl)-2-methylpropylamine | PLA2G15 | < 1 | Inhibitor of phospholipid metabolism |
| Fosinopril | PLA2G15 | 0.18 | Potent inhibitor linked to phospholipidosis |
| Amiodarone | PLA2G15 | Not specified | Induces similar effects via different mechanisms |
Case Studies
Several case studies have examined the pharmacological effects of compounds structurally related to 1-(4-Fluorophenyl)-2-methylpropylamine:
-
Case Study 1: Neurotransmitter Modulation
In vitro studies demonstrated that related compounds exhibit significant effects on neurotransmitter release, suggesting that 1-(4-Fluorophenyl)-2-methylpropylamine may enhance dopaminergic signaling, which could be beneficial in treating disorders like Parkinson's disease. -
Case Study 2: Toxicological Assessment
A toxicological assessment revealed that while some derivatives exhibited beneficial pharmacological properties, they also posed risks for adverse effects, including hepatotoxicity. This highlights the importance of careful evaluation during drug development processes.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of 1-(4-Fluorophenyl)-2-methylpropylamine indicates moderate absorption with potential for significant distribution in CNS tissues due to its lipophilic nature. However, safety assessments have flagged concerns regarding its corrosive properties and potential cytotoxicity at high concentrations .
Q & A
Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-2-methylpropylamine, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via alkylation or reductive amination of fluorinated precursors. For example, retrosynthetic analysis using databases like Reaxys or PubChem can predict feasible pathways involving fluorophenyl intermediates . To ensure purity (>95%), employ chromatographic techniques (HPLC or GC-MS) and characterize via -/-NMR and high-resolution mass spectrometry (HRMS). Residual solvents (e.g., ethanol) should be quantified using gas chromatography .
Q. What are the solubility and storage recommendations for this compound in biological assays?
- Methodological Answer : The compound is soluble in ethanol (30 mg/mL) and DMSO. For aqueous buffers (e.g., PBS, pH 7.2), dissolve the neat compound at ~2 mg/mL after evaporating ethanol under nitrogen. Avoid long-term storage in aqueous solutions (>24 hours) due to hydrolysis risks. Store lyophilized samples at -20°C under inert gas .
Q. What safety protocols are critical for handling 1-(4-Fluorophenyl)-2-methylpropylamine?
- Methodological Answer : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Toxicity data gaps require assuming worst-case scenarios during risk assessments .
Advanced Research Questions
Q. How can structural modifications of 1-(4-Fluorophenyl)-2-methylpropylamine enhance receptor binding specificity in pharmacological studies?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) can model interactions with targets like serotonin or dopamine receptors. Modify the fluorophenyl group to alter lipophilicity or introduce steric hindrance. Compare with analogs (e.g., AB-FUBINACA) to identify pharmacophore regions. Validate via radioligand binding assays and functional cAMP assays .
Q. How should researchers resolve contradictions in reported EC50_{50}50 values across in vitro studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, buffer pH). Standardize protocols:
Q. What analytical strategies differentiate 1-(4-Fluorophenyl)-2-methylpropylamine from its structural analogs in forensic toxicology?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
